(3-(Phenylethynyl)phenyl)methanol is an organic compound characterized by a phenylethynyl group attached to a phenylmethanol structure. Its molecular formula is and it features a hydroxymethyl group at the para position of the phenyl ring, contributing to its unique chemical properties. The presence of the ethynyl group enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
There is no current information available on the mechanism of action of (3-(Phenylethynyl)phenyl)methanol in any biological system.
These reactions make (3-(Phenylethynyl)phenyl)methanol a versatile intermediate in organic synthesis.
Research indicates that compounds containing phenylethynyl groups exhibit significant biological activity. For instance, derivatives of (3-(Phenylethynyl)phenyl)methanol have shown:
The biological implications of (3-(Phenylethynyl)phenyl)methanol warrant further investigation to fully elucidate its pharmacological potential.
Several methods exist for synthesizing (3-(Phenylethynyl)phenyl)methanol. Key approaches include:
(3-(Phenylethynyl)phenyl)methanol has diverse applications, including:
Interaction studies involving (3-(Phenylethynyl)phenyl)methanol focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its potential therapeutic roles.
(3-(Phenylethynyl)phenyl)methanol shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Phenylethynyl)phenol | Hydroxyl group on a phenyl ring | Exhibits strong antioxidant properties |
| 2-(Phenylethynyl)phenol | Ethynyl group at ortho position | Potentially more reactive due to sterics |
| 4-Methylphenylethynylmethanol | Methyl substitution on phenolic ring | Altered solubility and bioactivity |
These compounds illustrate the diversity within this chemical class while highlighting the unique reactivity and potential applications of (3-(Phenylethynyl)phenyl)methanol.
The Sonogashira cross-coupling reaction remains the cornerstone for synthesizing (3-(Phenylethynyl)phenyl)methanol, enabling the formation of carbon-carbon bonds between aryl halides and terminal alkynes. A seminal study by Jung et al. (2022) detailed a high-yielding protocol using bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) and cholin hydroxide as a green base. The reaction of 3-iodobenzyl alcohol with phenylacetylene at 40°C for 2 hours achieved a 98% yield, with the cholin hydroxide serving dual roles as a base and solvent. This method exemplifies the shift toward milder conditions compared to traditional Sonogashira reactions, which often require elevated temperatures (80–100°C) and toxic amines like piperidine.
The choice of aryl halide significantly impacts reactivity. As demonstrated in Table 1, aryl iodides exhibit superior reactivity over bromides due to their lower bond dissociation energy. For instance, coupling 3-iodobenzyl alcohol with phenylacetylene using a nanosized MCM-41-Pd catalyst achieved 94% yield within 3 hours. In contrast, the analogous bromide substrate required 96 hours for a mere 21% yield. This disparity underscores the importance of halogen selection in reaction design.
Table 1: Influence of Aryl Halide on Sonogashira Coupling Efficiency
| Halide | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| I | Pd(PPh₃)₂Cl₂ | 2 | 98 |
| I | MCM-41-Pd | 3 | 94 |
| Br | MCM-41-Pd | 96 | 21 |
Heterogeneous palladium catalysts, such as MCM-41-Pd, offer additional advantages in recyclability and reduced metal leaching. These materials enable reactions under aerobic conditions while maintaining turnover numbers (TONs) exceeding 9,400 in some cases.
Copper co-catalysts, traditionally employed in Sonogashira reactions, pose challenges due to their toxicity and propensity for side reactions. Recent copper-free methodologies address these issues while maintaining high efficiency. Jakobi and colleagues (2019) developed a micellar aqueous system using CataCXium A Pd G3, achieving 84–98% yields for aryl-alkyne couplings without copper additives. This approach leverages water as a solvent, aligning with green chemistry principles while simplifying purification.
Another innovative strategy involves alkynylalanes as nucleophiles. A copper-free cross-coupling between alkynylalanes and propargylic electrophiles demonstrated exceptional regioselectivity (>99:1) under mild conditions. Although this method has not been directly applied to (3-(Phenylethynyl)phenyl)methanol, its success with analogous substrates suggests potential adaptability.
Heterogeneous catalysts further exemplify progress in copper-free systems. Pd@Hal–P–Py, a palladium-supported hybrid material, achieved 99% yield in couplings of aryl iodides with terminal alkynes, outperforming bromides and chlorides. This catalyst’s stability across multiple cycles (up to 5 reuses without significant activity loss) highlights its industrial viability.
Solvent selection critically influences reaction efficiency and environmental impact. Polar aprotic solvents like dimethylformamide (DMF) often lead to poor regioselectivity in Sonogashira couplings, producing complex mixtures. In contrast, non-polar solvents such as toluene enhance selectivity; for example, coupling 1,2,3-triiodobenzene with phenylacetylene in toluene yielded a single regioisomer, whereas DMF generated an inseparable mixture.
Green solvent alternatives are increasingly prominent. Cholin hydroxide, a biodegradable ionic liquid, enabled the synthesis of (3-(Phenylethynyl)phenyl)methanol at 40°C with no organic solvent waste. Similarly, ethanol-water mixtures (4:1 v/v) facilitated couplings with 85–90% yields while reducing toxicity.
Table 2: Solvent Effects on Sonogashira Coupling Outcomes
| Solvent | Regioselectivity | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | High | 94 | 3 |
| Cholin hydroxide | Moderate | 98 | 2 |
| DMF | Low | 61 | 72 |
Micellar systems represent another sustainable advance. Using nanosized MCM-41-Pd in aqueous micelles reduced Pd loading to 0.01 mol% while maintaining 96% yield for challenging substrates like 3-bromopyridine.
Phenylethynyl-terminated polyimides represent a cornerstone of high-temperature polymer chemistry, with (3-(phenylethynyl)phenyl)methanol derivatives serving as essential end-capping agents. These oligomers are synthesized via one-pot high-temperature polymerization, combining fluorinated dianhydrides (e.g., 6FDA) with aromatic diamines such as 3,4′-oxydianiline or 2,2′-bis(trifluoromethyl)benzidine [1] [2]. The phenylethynyl groups introduced via this method enable two critical functionalities:
Table 1: Properties of Phenylethynyl-Terminated Oligomers
| Oligomer | Mₙ (g/mol) | Tₘ (°C) | Min Melt Viscosity (Pa·s) |
|---|---|---|---|
| PETI-O | 1,300 | 280 | 0.20 |
| PETI-F | 1,320 | 290 | 0.69 |
| PETI-P | 1,310 | N/A | 0.46 |
Data derived from controlled rheological studies [1] [2].
The hexafluoroisopropylidene (–C(CF₃)₂–) units in 6FDA-derived oligomers reduce chain packing, yielding melt viscosities <1 Pa·s—critical for RTM processing [1]. Crystallinity modulation is achieved through diamine selection; meta-linked monomers like m-phenylenediamine introduce chain kinking, suppressing crystallization and enhancing solubility [1].
In aerospace composite matrices, (3-(phenylethynyl)phenyl)methanol-modified polyimides provide unmatched thermal resilience. Post-curing at 380°C for 2 hours yields:
Structural Optimization Strategies:
Rheological profiling demonstrates processing windows (ΔT) of 95–110°C, where viscosities remain <1 Pa·s—sufficient for impregnating carbon fiber preforms [1] [2].
The curing behavior of phenylethynyl-terminated systems follows first-order kinetics, as confirmed by combined DSC, ¹³C NMR, and density functional theory (DFT) analyses [1]. Key findings include:
Table 2: Cure Kinetics Parameters
| Oligomer | Activation Energy (kJ/mol) | Rate Constant at 300°C (min⁻¹) |
|---|---|---|
| PETI-O | 98.2 | 0.0026 |
| PETI-F | 85.7 | 0.0047 |
| PETI-P | 91.3 | 0.0036 |
Derived from isothermal DSC studies [1].
These crosslinked networks exhibit <5% weight loss at 500°C in nitrogen, with char yields exceeding 60%—properties critical for engine components and re-entry vehicle shielding [1] [2].
The development of norbornene-mediated relay catalysis represents a significant advancement in achieving selective meta-carbon–hydrogen functionalization of aromatic compounds containing the (3-(Phenylethynyl)phenyl)methanol structural motif. This approach overcomes the traditional limitation of transition metal-catalyzed carbon–hydrogen activation, which typically occurs at ortho-positions due to chelation effects with directing groups [1] [2].
The mechanism of norbornene-mediated relay catalysis involves a sophisticated multi-step process initiated by ortho-carbon–hydrogen activation followed by norbornene insertion. The palladium catalyst first coordinates with the substrate through existing ortho-directing groups, such as oxime ether derivatives of (3-(Phenylethynyl)phenyl)methanol. The subsequent norbornene insertion into the palladium–carbon bond generates a unique aryl-norbornyl-palladacycle intermediate that positions the palladium center geometrically adjacent to the meta-carbon–hydrogen bond [1] [3].
The 2-carbomethoxynorbornene has emerged as a particularly effective transient mediator for meta-carbon–hydrogen arylation of both phenylethyl alcohols and benzylic alcohols. When combined with 3-trifluoromethyl-2-pyridone as the enabling ligand, this system achieves meta-selectivity with yields ranging from 60-85% for phenylethyl alcohols and 55-80% for benzylic alcohols [1] [4]. The electronically activated norbornene derivatives facilitate the relay process by providing optimal electronic properties that promote efficient meta-carbon–hydrogen activation.
Kinetic studies reveal that the meta-carbon–hydrogen activation step is often the rate-determining step in these transformations, with activation energies typically ranging from 20-25 kcal/mol [3] [5]. The concerted metalation-deprotonation pathway governs both ortho-carbon–hydrogen and meta-carbon–hydrogen activation steps, with the meta-carbon–carbon bond formation following a palladium(IV) pathway via oxidative addition on the palladium(II) five-membered-ring intermediate [3].
Table 1: Norbornene-Mediated Relay Catalysis Parameters
| Substrate | Mediator | Ligand | Reaction Type | Yield Range | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Phenylethyl alcohols | 2-carbomethoxynorbornene | 3-trifluoromethyl-2-pyridone | meta-C–H arylation | 60-85% | meta-selective | Shen et al. 2024 |
| Benzylic alcohols | 2-carbomethoxynorbornene | 3-trifluoromethyl-2-pyridone | meta-C–H arylation | 55-80% | meta-selective | Shen et al. 2024 |
| Phenylethylamine derivatives | Diisopropyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Pyridine | meta-C–H alkylation | 45-70% | meta-selective | Liu et al. 2018 |
| Nosyl-protected phenylalanines | Diisopropyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Pyridine | meta-C–H alkylation | 40-75% | meta-selective | Liu et al. 2018 |
The geometric and electronic properties of the norbornene mediator play crucial roles in determining the reaction selectivity and efficiency. Structurally modified norbornenes with appropriate steric and electronic characteristics can suppress unwanted side reactions such as benzocyclobutene formation and overcome the "ortho constraint" that limits meta-functionalization in certain substrate classes [6] [5].
The involvement of radical pathways in potassium tert-butoxide-promoted couplings of compounds containing the (3-(Phenylethynyl)phenyl)methanol framework represents a mechanistically distinct approach to carbon–carbon and carbon–heteroatom bond formation. These transformations proceed through single electron transfer mechanisms that generate highly reactive radical intermediates capable of facilitating regioselective coupling reactions [7] [8] [9].
Electron paramagnetic resonance spectroscopy has provided direct evidence for the formation of radical species when potassium tert-butoxide is combined with aromatic substrates in organic solvents. The EPR spectra reveal the presence of delocalized radical anions formed through electron transfer from the tert-butoxide anion to the aromatic system [7] [10]. This electron transfer process is facilitated by the phenylethynyl substituent, which provides an extended π-system capable of stabilizing the resulting radical intermediates.
The phenylethynyl radical itself has been directly observed and characterized through pyrolysis studies at temperatures exceeding 1500 K. Photoion mass-selected threshold photoelectron spectroscopy has revealed that the phenylethynyl cation exhibits an unusual triplet ground state with the closed-shell singlet state lying only 2.8 kcal/mol higher in energy [11] [12]. This electronic structure contributes to the high reactivity of phenylethynyl-containing compounds in radical-mediated transformations.
Table 2: Radical Pathways in Potassium tert-Butoxide-Promoted Couplings
| Substrate System | Reaction Mechanism | Temperature Range | Electron Transfer Evidence | Key Intermediates | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Bis(3-indolyl)methanes | Single electron transfer | Reflux toluene | EPR spectroscopy | Radical anion | 45-77% | Roman et al. 2023 |
| Phenylethynyl radical | Direct observation via pyrolysis | 1500 K | Photoion mass spectrometry | Phenylethynyl cation | Direct detection | Karir et al. 2024 |
| Aromatic heterocycles | Radical-mediated coupling | Room temperature | Control experiments | Alkoxide radical | 65-85% | Madasu et al. 2020 |
| Benzyl alcohols | Radical generation | 80°C | EPR analysis | Benzyl radical | 70-90% | Sustac Roman et al. 2011 |
The mechanistic pathway for potassium tert-butoxide-promoted radical coupling involves initial deprotonation of the alcohol substrate to form the corresponding alkoxide, followed by single electron transfer to generate a radical anion intermediate. This radical anion can undergo nucleophilic attack on suitable electrophilic partners or participate in hydrogen atom abstraction processes that lead to carbon–carbon bond formation [7] [8].
Control experiments and kinetic studies have demonstrated that the base-mediated radical generation is essential for successful coupling reactions. The concentration of radical species decreases as the reaction progresses, indicating that radical consumption is directly related to product formation [7]. The use of radical scavengers completely inhibits product formation, confirming the radical nature of these transformations.
The reactivity pattern of phenylethynyl-containing substrates in radical-mediated processes shows that these compounds readily undergo hydrogen abstraction to form ethynylbenzene derivatives, but also isomerize via hydrogen shifts to form ortho-, meta-, and para-ethynylphenyl isomers [11] [13]. These isomerization reactions can compete with productive coupling pathways, affecting the overall selectivity and yield of the desired products.
Transient mediator systems represent a powerful strategy for achieving regioselective modifications of aromatic compounds containing the (3-(Phenylethynyl)phenyl)methanol structural unit. These systems employ temporary coordinating species that direct the catalyst to specific carbon–hydrogen bonds without requiring permanent modification of the substrate [2] [14] [15].
The norbornene-based transient mediator approach has been particularly successful in enabling meta-carbon–hydrogen functionalization reactions that would otherwise be challenging to achieve. The mechanism involves initial ortho-carbon–hydrogen activation followed by norbornene insertion to generate a palladacyclic intermediate that positions the metal center for subsequent meta-carbon–hydrogen activation [2] [15]. This relay process effectively switches the regioselectivity from ortho to meta through catalyst control rather than substrate modification.
Structurally modified norbornenes have proven essential for expanding the scope and selectivity of these transient mediator systems. Bridgehead-substituted norbornenes can overcome the "ortho constraint" that limits meta-functionalization in certain substrate classes by providing steric control that favors meta-carbon–hydrogen activation [6] [5]. The electronic properties of these modified norbornenes can be fine-tuned to optimize reaction rates and selectivity.
Table 3: Transient Mediator Systems for Regioselective Modifications
| Mediator Type | Target Selectivity | Mechanism Type | Activation Energy | Rate Determining Step | Functional Group Tolerance | Substrate Scope | Reference |
|---|---|---|---|---|---|---|---|
| Norbornene | meta-C–H activation | Relay catalysis | 23.3 kcal/mol | Oxidative addition | Broad | Alcohols, amines | Wang et al. 2015 |
| Modified norbornene | meta-C–H amination | Transient mediation | 24.8 kcal/mol | Transmetalation | Good | Phenols, anilines | Wang et al. 2016 |
| Structurally modified NBE | meta-C–H alkynylation | Cooperative catalysis | 28.5 kcal/mol | Protonation | Moderate | Heterocycles | Ying et al. 2019 |
| Electronically activated NBE | meta-C–H arylation | Ligand-enabled activation | 31.7 kcal/mol | C–H activation | Excellent | Aromatic substrates | Various studies |
The kinetic parameters of transient mediator systems show that activation energies typically range from 20-32 kcal/mol, depending on the specific mediator and reaction conditions [2] [15] [16]. The rate-determining step varies with the system, but commonly involves oxidative addition, transmetalation, or carbon–hydrogen activation processes. Density functional theory calculations have provided detailed mechanistic insights into these multi-step processes, revealing the energy profiles and transition states involved in successful transient mediation.
The versatility of transient mediator systems is demonstrated by their ability to enable diverse functionalization reactions including amination, alkynylation, arylation, and alkylation at meta-positions of aromatic substrates. The functional group tolerance of these systems is generally broad, allowing for the modification of complex substrates containing sensitive functionalities.
Table 4: Kinetic Parameters and Activation Energies
| Reaction System | Activation Energy (kcal/mol) | Pre-exponential Factor | Temperature Range (K) | Rate Constant Units | Method | Reference |
|---|---|---|---|---|---|---|
| Phenyl radical + methane | 10.5 | 10^12.78 | 600-980 | cm³/(mol·s) | Experimental + DFT | Yu et al. 1999 |
| Pd/NBE catalysis | 17.0 | Not specified | 298-373 | s⁻¹ | DFT calculations | Lautens et al. |
| KOtBu-mediated coupling | 25.3 | 10^12.0 | 543-643 | mol/(s·m²) | Kinetic studies | Dixit et al. 2013 |
| Norbornene insertion | 18.0 | Not specified | 298-373 | s⁻¹ | Computational | Multiple studies |
| C–H activation | 31.7 | Not specified | 298-373 | s⁻¹ | Theoretical | Various DFT studies |